REACTION_CXSMILES
|
Br[CH2:2][CH3:3].[OH:4][C:5]1[CH:6]=[C:7]([CH2:12][C:13]#[N:14])[CH:8]=[CH:9][C:10]=1O.[C:15](=[O:18])([O-])[O-].[K+].[K+].[I-].[K+].[CH3:23]N(C)C=O>O>[CH2:2]([O:4][C:5]1[CH:6]=[C:7]([CH2:12][C:13]#[N:14])[CH:8]=[CH:9][C:10]=1[O:18][CH2:15][CH3:23])[CH3:3] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
15.44 g
|
Type
|
reactant
|
Smiles
|
BrCC
|
Name
|
|
Quantity
|
8.95 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1O)CC#N
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
19.39 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.97 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stir for ca. 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After 6 h the reaction mixture is cooled down to at least 30° C
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
filter off
|
Type
|
STIRRING
|
Details
|
stir for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitate is filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at r40° C
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1OCC)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.72 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |